molecular formula C8H5BrFN B1289995 2-(Bromomethyl)-3-fluorobenzonitrile CAS No. 635723-84-1

2-(Bromomethyl)-3-fluorobenzonitrile

Cat. No.: B1289995
CAS No.: 635723-84-1
M. Wt: 214.03 g/mol
InChI Key: QCKKUQZIPJBLQF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluorobenzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-fluorobenzonitrile typically involves the bromination of 3-fluorobenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under mild conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction parameters and improve safety. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(Bromomethyl)-3-fluorobenzonitrile is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound is utilized in the development of specialty chemicals and advanced materials. It can be incorporated into polymers to impart specific properties such as flame retardancy or chemical resistance .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-fluorobenzonitrile primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for facile substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, to yield amines or carboxylic acids. These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the aromatic ring .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-3-fluorobenzonitrile
  • 2-(Bromomethyl)-4-fluorobenzonitrile
  • 2-(Bromomethyl)-3-chlorobenzonitrile

Comparison: 2-(Bromomethyl)-3-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. Compared to its chlorinated analogs, the bromine atom provides higher reactivity in nucleophilic substitution reactions. The position of the fluorine atom also influences the electronic properties of the compound, affecting its reactivity and stability .

Properties

IUPAC Name

2-(bromomethyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKKUQZIPJBLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630237
Record name 2-(Bromomethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635723-84-1
Record name 2-(Bromomethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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